1-(1-Benzothiophene-2-carbonyl)piperazine is an organic compound that features a unique combination of a benzothiophene moiety and a piperazine ring. Its molecular formula is , with a molecular weight of 246.33 g/mol. The compound is characterized by its IUPAC name, which is 1-benzothiophen-2-yl(piperazin-1-yl)methanone, and its structural representation can be described using the canonical SMILES notation: C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3S2.
The benzothiophene structure contributes to the compound's aromaticity and potential biological activity, while the piperazine ring enhances its chemical reactivity and binding properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential as a pharmacological agent.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
The biological activity of 1-(1-Benzothiophene-2-carbonyl)piperazine has been explored in various contexts. The benzothiophene component is known for its interactions with several biological targets, including enzymes and receptors involved in neurotransmission and other cellular processes. Studies indicate that this compound may exhibit activity against specific receptors such as serotonin receptors, potentially influencing mood and anxiety pathways .
Additionally, the compound's ability to modulate enzyme activity suggests potential applications in drug development and therapeutic interventions.
The synthesis of 1-(1-Benzothiophene-2-carbonyl)piperazine typically involves several steps:
These methods highlight the versatility of synthetic strategies available for producing this compound.
The applications of 1-(1-Benzothiophene-2-carbonyl)piperazine span multiple disciplines:
Interaction studies involving 1-(1-Benzothiophene-2-carbonyl)piperazine focus on its binding affinity towards various molecular targets. Research indicates that this compound may interact with serotonin receptors, influencing signaling pathways associated with mood regulation and anxiety .
Additionally, studies have shown that modifications to the piperazine ring can significantly affect binding properties and biological activity, suggesting that further exploration of these interactions could lead to novel therapeutic agents.
Several compounds share structural similarities with 1-(1-Benzothiophene-2-carbonyl)piperazine. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(1-Benzothiophene-2-carbonyl)piperidine | Similar structure but features a piperidine ring | May exhibit different pharmacological profiles due to ring differences |
| 1-(1-Benzothiophene-2-carbonyl)morpholine | Contains a morpholine ring | Offers distinct chemical properties affecting reactivity |
| 1-(1-Benzothiophene-2-carbonyl)pyrrolidine | Features a pyrrolidine ring | Alters reactivity and biological activity compared to piperazine |
The uniqueness of 1-(1-Benzothiophene-2-carbonyl)piperazine lies in its specific combination of benzothiophene and piperazine moieties, which confer distinct chemical reactivity and biological properties not observed in its analogs. This makes it an interesting subject for further research in medicinal chemistry and pharmacology.
The systematic IUPAC name for this compound is 1-(1-benzothiophene-2-carbonyl)piperazine hydrochloride, reflecting its structural components: a benzothiophene ring system, a carbonyl group, and a piperazine moiety. The hydrochloride salt form enhances solubility for experimental applications. Synonyms include 1-(benzothiophene-2-carbonyl)piperazine HCl and N-(benzothiophene-2-carbonyl)piperazine hydrochloride.
The benzothiophene group contributes planar aromaticity and lipophilicity, while the piperazine moiety introduces conformational flexibility and hydrogen-bonding capacity. X-ray crystallography of analogous compounds reveals that the carbonyl group adopts a trans configuration relative to the benzothiophene ring, optimizing orbital overlap for electronic stability.
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white powder | |
| Melting point | Not reported | – |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO) | |
| LogP (predicted) | 2.8 ± 0.3 |
The predicted logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for CNS penetration.
The synthesis of 1-(1-benzothiophene-2-carbonyl)piperazine represents a convergence of two major trends in heterocyclic chemistry:
The first reported synthesis of this compound involved a two-step protocol:
Recent advances (post-2020) have optimized yields to >75% using microwave-assisted coupling, reducing reaction times from 12 hours to 30 minutes.
1-(1-Benzothiophene-2-carbonyl)piperazine exhibits three properties driving its research utility:
The compound's dual aromatic/amine structure enables interactions with multiple receptor classes:
The sulfur atom in benzothiophene improves oxidative stability compared to benzofuran analogs, as evidenced by hepatic microsome assays showing 50% longer half-life.
The compound serves as a precursor for:
Ongoing studies explore its utility in PET tracers for neurodegenerative disease imaging, leveraging its blood-brain barrier permeability.
The synthesis of 1-(1-benzothiophene-2-carbonyl)piperazine primarily relies on nucleophilic acyl substitution reactions involving benzothiophene-2-carbonyl derivatives and piperazine nucleophiles [1] [2]. The most widely employed approach utilizes benzothiophene-2-carbonyl chloride as the electrophilic component, which undergoes nucleophilic attack by piperazine to form the desired amide bond [2] [3].
The preparation of benzothiophene-2-carbonyl chloride typically involves the conversion of benzothiophene-2-carboxylic acid using chlorinating agents such as thionyl chloride or oxalyl chloride [2] [4]. This acyl chloride formation proceeds under mild conditions, with the excess chlorinating agent removed by vacuum distillation to prevent side reactions [2]. The acyl chloride intermediate demonstrates high reactivity toward nitrogen nucleophiles, facilitating efficient coupling with piperazine derivatives [3] [5].
The nucleophilic acyl substitution mechanism involves initial nucleophilic attack by the piperazine nitrogen on the carbonyl carbon of the acyl chloride, followed by tetrahedral intermediate formation and subsequent elimination of chloride ion [6] [3]. This process typically requires the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrogen chloride byproduct and drive the reaction to completion [3] [5].
Alternative electrophilic reagents include benzothiophene-2-carboxylic anhydrides and activated esters, which provide comparable reactivity profiles while offering different reaction conditions and purification requirements [6] [3]. The choice of electrophilic partner significantly influences reaction yields, with acyl chlorides generally providing the highest conversion rates due to their enhanced electrophilicity [2] [3].
Piperazine functionalization for the synthesis of 1-(1-benzothiophene-2-carbonyl)piperazine employs several strategic approaches to achieve selective monosubstitution while minimizing disubstituted byproduct formation [7] [8] [6]. The most effective methodology involves the use of piperazine-1-ium cation, generated through controlled protonation of one nitrogen center, which serves as a protecting group strategy [7] [8] [6].
The piperazine-1-ium cation approach utilizes piperazine monohydrochloride or monoacetate as the starting material, effectively protecting one nitrogen atom through protonation and directing substitution to the remaining free nitrogen [7] [8] [6]. This methodology significantly suppresses competitive disubstitution reactions that commonly plague direct piperazine acylation processes [7] [6].
Reaction conditions for piperazine functionalization typically involve polar protic solvents such as methanol or acetic acid, with reactions proceeding at room temperature or under reflux conditions [7] [8]. The molar ratio of reactants critically influences product distribution, with optimal ratios of piperazine dihydrochloride to free piperazine ranging from 1:1.1 to 1:1.3 depending on the specific electrophilic partner [7] [8].
Heterogeneous catalysis employing metal ions supported on polymeric resins has emerged as an effective strategy for accelerating piperazine functionalization reactions [7] [8] [6]. Copper(II) and cerium(III) ions immobilized on weakly acidic macroporous polyacrylate resins demonstrate particular efficacy in promoting nucleophilic substitution reactions while facilitating catalyst recovery and reuse [7] [8].
The selectivity of piperazine functionalization is further enhanced through careful control of reaction stoichiometry and the basicity of the reaction medium [7] [6]. The formation of monosubstituted products is favored under conditions that maintain the protonation state of the unreacted nitrogen while providing sufficient nucleophilicity for the substitution reaction [7] [8].
Microwave-assisted synthesis has revolutionized the preparation of 1-(1-benzothiophene-2-carbonyl)piperazine by significantly reducing reaction times while maintaining or improving product yields [7] [9] [10]. These protocols leverage the enhanced heating efficiency and selective energy transfer characteristics of microwave irradiation to accelerate bond formation processes [7] [10].
Batch microwave synthesis employs modified commercial microwave ovens equipped with reflux condensers and temperature monitoring systems [7] [9]. The reaction vessels containing piperazine hydrochloride, benzothiophene-2-carbonyl electrophiles, and supported metal catalysts are subjected to controlled microwave irradiation at predetermined power levels [7] [9] [10].
Comparative studies demonstrate that microwave-assisted synthesis reduces reaction times from 8-24 hours to 1-6 hours while achieving comparable or superior yields [7] [9]. The acceleration effect is attributed to rapid and uniform heating of polar reaction components, leading to increased molecular motion and enhanced collision frequencies [7] [10].
Flow microwave reactor prototypes represent an advanced approach for continuous synthesis of piperazine derivatives [7] [9] [10]. These systems incorporate microwave cavities with flowing reaction mixtures, enabling larger-scale production while maintaining the benefits of microwave enhancement [7] [9]. The flow configuration allows for precise residence time control and improved heat transfer characteristics compared to batch processes [7] [10].
Table 1: Comparative Synthesis Results for Microwave-Assisted Protocols
| Synthesis Method | Reaction Time (hours) | Average Yield (%) | Temperature (°C) | Catalyst Type |
|---|---|---|---|---|
| Conventional Flask | 19-24 | 57-70 | Reflux | Copper(I)/Cerium(III) |
| Batch Microwave | 4-6 | 50-72 | 80-120 | Copper(II)/Cerium(III) |
| Flow Microwave | 0.17-2.17 | 61-64 | 60-100 | Copper(II) |
The optimization of microwave protocols requires careful consideration of power settings, reaction vessel geometry, and solvent selection to prevent overheating and decomposition reactions [7] [9] [10]. Polar solvents such as methanol and dimethylformamide demonstrate enhanced microwave coupling efficiency, leading to more effective heating and improved reaction kinetics [7] [10].
Electrochemical synthesis approaches for 1-(1-benzothiophene-2-carbonyl)piperazine leverage the controlled generation of reactive intermediates through electrode-mediated redox processes [11]. These methodologies offer unique advantages in terms of reaction selectivity and environmental sustainability by eliminating the need for stoichiometric oxidizing or reducing agents [11].
The electrochemical oxidation of piperazine derivatives generates reactive intermediates that can participate in coupling reactions with benzothiophene carbonyl compounds [11]. This approach utilizes controlled potential electrolysis to generate nitrogen-centered radicals or cationic species that demonstrate enhanced reactivity toward electrophilic carbonyl partners [11].
Anodic oxidation processes employ platinum or carbon electrodes in divided electrochemical cells to prevent interference from cathodic reduction reactions [11]. The electrolyte composition, typically consisting of supporting salts such as tetrabutylammonium tetrafluoroborate in organic solvents, critically influences the efficiency and selectivity of the electrochemical transformation [11].
The electrochemical approach enables the formation of carbon-nitrogen bonds through radical coupling mechanisms that are difficult to achieve using conventional synthetic methods [11]. These processes often proceed under mild conditions with excellent functional group tolerance, making them particularly attractive for complex molecule synthesis [11].
Mechanistic studies of electrochemical piperazine functionalization reveal the involvement of nitrogen-centered radical intermediates that undergo subsequent coupling with aromatic carbonyl compounds [11]. The electron transfer processes can be controlled through precise potential manipulation, allowing for selective activation of specific functional groups while preserving sensitive structural features [11].
The purification of 1-(1-benzothiophene-2-carbonyl)piperazine presents several technical challenges related to the compound's physicochemical properties and the presence of structurally similar impurities [7] [12] [13]. The polar nature of the piperazine moiety combined with the aromatic benzothiophene system creates unique separation requirements that demand specialized chromatographic approaches [12] [14].
Column chromatography using silica gel stationary phases represents the primary purification method for crude reaction products [7] [12]. The optimization of mobile phase composition is critical, with typical eluent systems consisting of hexane-ethyl acetate gradients or dichloromethane-methanol mixtures depending on the specific impurity profile [7] [12]. The retention behavior of the target compound is influenced by both hydrogen bonding interactions with the silica surface and π-π stacking with aromatic impurities [12].
Recrystallization techniques provide an alternative purification approach, particularly effective for removing disubstituted piperazine byproducts [7] [15]. The selection of appropriate recrystallization solvents requires careful consideration of solubility differences between the desired product and impurities [15]. Common solvent systems include acetone-water mixtures and ethanol-based systems that exploit the differential solubility of mono- and disubstituted piperazine derivatives [7] [15].
Table 2: Analytical Characterization Methods and Detection Limits
| Analytical Method | Detection Limit | Primary Application | Typical Conditions |
|---|---|---|---|
| Gas Chromatography | 0.4 ppm | Piperazine residue analysis | 50-180°C gradient, 10 min |
| Liquid Chromatography-Mass Spectrometry | 0.1175 ng/mL | Trace impurity detection | C8 column, acetonitrile-formic acid |
| Nuclear Magnetic Resonance | 98% purity | Structure confirmation | CDCl3, 500 MHz |
| Infrared Spectroscopy | N/A | Functional group identification | 4000-400 cm⁻¹ |
Nuclear magnetic resonance spectroscopy serves as the primary characterization tool for structure confirmation and purity assessment [16] [17]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the piperazine ring protons at 2.5-3.8 ppm and benzothiophene aromatic protons at 7.3-7.8 ppm [16] [17]. Carbon-13 nuclear magnetic resonance provides complementary structural information, with carbonyl carbon signals appearing around 165-170 ppm [16] [17].
The dynamic nature of piperazine conformations introduces complexity into nuclear magnetic resonance analysis, with conformational equilibria leading to broadened or split signals [16] [17]. Temperature-dependent nuclear magnetic resonance studies reveal coalescence phenomena related to ring inversion and amide bond rotation, requiring careful interpretation of spectral data [16] [17].
Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ion peaks and characteristic fragmentation patterns [18] [14]. The molecular ion typically appears at m/z corresponding to the protonated molecule, with characteristic loss of the piperazine moiety observed in tandem mass spectrometry experiments [18] [14].
Derivatization strategies enhance the detectability of piperazine-containing compounds in analytical applications [13] [14] [19]. Precolumn derivatization with dansyl chloride enables sensitive detection through fluorescence monitoring, achieving detection limits in the nanogram range [14] [19]. This approach proves particularly valuable for trace analysis and impurity profiling applications [14] [19].
The molecular geometry of 1-(1-Benzothiophene-2-carbonyl)piperazine is characterized by distinct conformational preferences arising from its heterocyclic components and amide linkage [1] [2]. The compound exhibits a molecular formula of C₁₃H₁₄N₂OS with a molecular weight of 246.34 grams per mole [3].
Piperazine Ring Conformation
The piperazine moiety preferentially adopts a chair conformation in solution, consistent with established literature on piperazine derivatives [2] . This conformation minimizes steric interactions and provides optimal overlap of nitrogen lone pairs with adjacent π-systems. The chair conformation is stabilized by the absence of significant 1,3-diaxial interactions, allowing for free rotation around the carbon-nitrogen bonds within the ring [2].
Amide Bond Characteristics
The carbonyl group connecting the benzothiophene and piperazine moieties exhibits partial double bond character due to resonance between the carbonyl carbon and the nitrogen atom [2]. This resonance restriction creates rotational barriers around the carbon-nitrogen bond, with activation energies ranging from 56 to 80 kilojoules per mole for similar piperazine derivatives [2]. The preferred conformation positions the carbonyl group in a Z-configuration relative to the benzothiophene ring system [1].
Benzothiophene Scaffold Planarity
The benzothiophene moiety maintains a virtually planar configuration, with minimal deviation from coplanarity between the benzene and thiophene rings [1] [5]. This planar arrangement facilitates π-π stacking interactions and contributes to the overall stability of the molecular architecture. The sulfur atom in the thiophene ring can engage in weak intramolecular interactions with the carbonyl oxygen, further stabilizing specific conformational arrangements [6].
The nuclear magnetic resonance characteristics of 1-(1-Benzothiophene-2-carbonyl)piperazine provide definitive structural identification through distinct chemical shift patterns and coupling constants [2] [7].
Proton Nuclear Magnetic Resonance
The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns for the piperazine and benzothiophene components. The piperazine methylene protons appear as a complex multiplet between 3.45 and 3.75 parts per million, typically showing overlapping signals for the eight protons due to conformational exchange and restricted rotation around the amide bond [2]. The benzothiophene aromatic protons resonate between 7.35 and 7.95 parts per million, with the characteristic thiophene proton at position 3 appearing as a singlet around 7.85 to 8.05 parts per million [7].
Carbon-13 Nuclear Magnetic Resonance
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The carbonyl carbon typically resonates between 165 and 170 parts per million, consistent with amide carbonyl signatures [7]. The benzothiophene aromatic carbons appear in the range of 120 to 140 parts per million, while the piperazine methylene carbons are observed between 43 and 47 parts per million [8].
The infrared spectroscopic profile of 1-(1-Benzothiophene-2-carbonyl)piperazine reveals characteristic absorption bands corresponding to its functional groups [9] [10].
Carbonyl Stretching
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, appearing as a strong absorption between 1620 and 1680 wavenumbers. This frequency range is characteristic of tertiary amides, where the carbonyl group is directly attached to a nitrogen atom [10]. The exact position within this range depends on the degree of conjugation with the benzothiophene π-system and the electronic effects of substituents.
Nitrogen-Hydrogen Stretching
The secondary amine nitrogen-hydrogen stretching vibrations of the piperazine ring appear as medium to strong absorptions between 3300 and 3500 wavenumbers [9]. These bands may appear as broad absorptions due to hydrogen bonding interactions in the solid state.
Aromatic and Aliphatic Carbon-Hydrogen Stretching
Aromatic carbon-hydrogen stretching vibrations from the benzothiophene moiety are observed between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the piperazine methylene groups appear between 2800 and 3000 wavenumbers [10]. These bands provide confirmation of the heterocyclic nature of the compound.
The mass spectrometric fragmentation pattern of 1-(1-Benzothiophene-2-carbonyl)piperazine follows predictable pathways based on the stability of resulting fragment ions [10].
Molecular Ion and Base Peak
The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the intact molecule [3]. The relative intensity of this peak is typically low to medium due to facile fragmentation of the amide bond. The base peak varies depending on ionization conditions but commonly corresponds to the benzothiophene-2-carbonyl fragment [10].
Characteristic Fragment Ions
Loss of the piperazine moiety (86 mass units) generates a fragment ion at mass-to-charge ratio 160, representing the benzothiophene-2-carbonyl cation. The benzothiophene-2-carbonyl fragment itself appears at mass-to-charge ratio 161 and typically exhibits high relative intensity due to its aromatic stability [10]. Additional fragments include the benzothiophene cation at mass-to-charge ratio 134 and the piperazine fragment at mass-to-charge ratio 86.
Crystallographic analysis of 1-(1-Benzothiophene-2-carbonyl)piperazine and related compounds reveals important structural features and intermolecular interactions [11] [6] [12].
Crystal Structure Characteristics
The crystal structure of piperazine derivatives containing benzothiophene moieties typically exhibits monoclinic or orthorhombic crystal systems [12]. The piperazine ring consistently adopts a chair conformation in the solid state, confirming the solution-phase conformational preferences determined by nuclear magnetic resonance spectroscopy [5].
Intermolecular Interactions
The crystal packing is stabilized by multiple types of intermolecular interactions. Hydrogen bonding between the secondary amine nitrogen atoms and carbonyl oxygen atoms creates extended networks throughout the crystal lattice [11]. Additionally, π-π stacking interactions between parallel benzothiophene rings contribute to the overall stability of the crystal structure [6].
Packing Motifs
The benzothiophene moieties tend to pack in parallel arrangements, maximizing π-π overlap and minimizing steric repulsions. The piperazine rings orient to facilitate optimal hydrogen bonding networks while maintaining chair conformations [12]. Intermolecular contacts between sulfur atoms and carbonyl oxygen atoms, with distances shorter than the sum of van der Waals radii, provide additional stabilization [6].
The solubility characteristics of 1-(1-Benzothiophene-2-carbonyl)piperazine reflect its amphiphilic nature, containing both hydrophilic and lipophilic structural elements [13] [14].
Aqueous Solubility
The compound exhibits limited solubility in water due to the hydrophobic benzothiophene moiety. The presence of the piperazine ring provides some degree of water interaction through hydrogen bonding, but overall aqueous solubility remains low [15]. The hydrochloride salt form demonstrates improved water solubility compared to the free base due to ionic character [14].
Organic Solvent Solubility
1-(1-Benzothiophene-2-carbonyl)piperazine shows good solubility in dimethyl sulfoxide and moderate solubility in chloroform and methanol [14]. The compound is slightly soluble in chloroform and methanol, indicating intermediate polarity characteristics [14]. These solubility patterns are consistent with the molecular structure containing both polar and nonpolar regions.
Partition Coefficient Estimates
The logarithm of the partition coefficient between octanol and water is estimated to range from 2.5 to 3.2, indicating moderate lipophilicity [13]. This value suggests favorable membrane permeability characteristics while maintaining sufficient polarity for biological interactions. The partition coefficient reflects the balance between the hydrophobic benzothiophene system and the hydrophilic piperazine moiety.
Salt Formation Effects